![molecular formula C16H24O7 B12295589 2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo y un anillo oxano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol típicamente implica múltiples pasos, incluyendo la formación del anillo oxano y la introducción de grupos hidroxilo. Las rutas sintéticas comunes pueden incluir el uso de grupos protectores para asegurar reacciones selectivas en sitios específicos de la molécula. Las condiciones de reacción a menudo incluyen el uso de catalizadores, temperaturas específicas y solventes para facilitar las transformaciones deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para aumentar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Técnicas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para lograr una producción eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar compuestos carbonílicos.
Reducción: El compuesto puede reducirse para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo efectos antiinflamatorios y antioxidantes.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo y el anillo oxano juegan un papel crucial en su reactividad e interacciones con otras moléculas. Estas interacciones pueden llevar a varios efectos biológicos, como la modulación de la actividad enzimática o la alteración de las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol: comparte similitudes con otros compuestos polihidroxilados y derivados del oxano.
Compuestos similares: incluyen 2-(Hidroximetil)-6-[4-(4-metoxifenil)butan-2-iloxi]oxano-3,4,5-triol y 2-(Hidroximetil)-6-[4-(4-aminofenil)butan-2-iloxi]oxano-3,4,5-triol.
Unicidad
La singularidad de 2-(Hidroximetil)-6-[4-(4-hidroxifenil)butan-2-iloxi]oxano-3,4,5-triol radica en su disposición específica de grupos hidroxilo y la presencia del anillo oxano, que confieren propiedades químicas y biológicas distintas
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYDTMVSVIJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
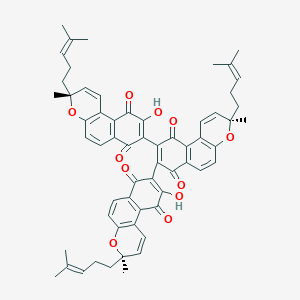
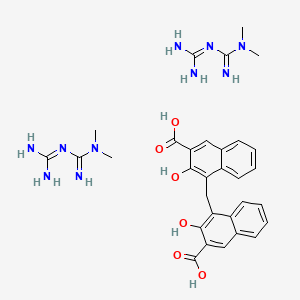
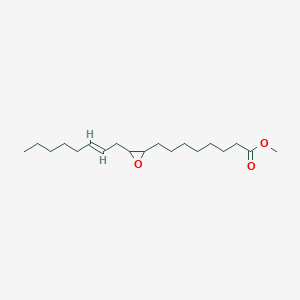

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
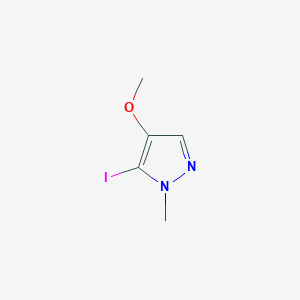

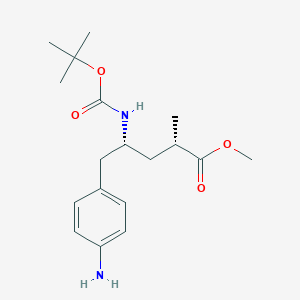
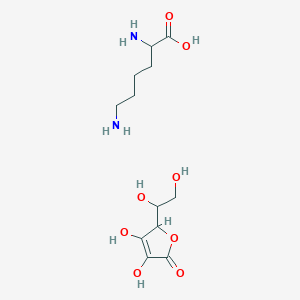
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
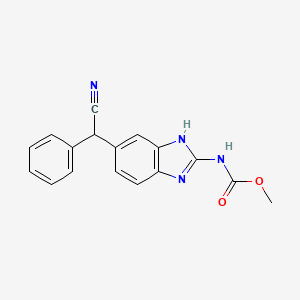
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
